molecular formula C6H9NO B13827946 Oxiranecarbonitrile, 3-(1-methylethyl)-

Oxiranecarbonitrile, 3-(1-methylethyl)-

Cat. No.: B13827946
M. Wt: 111.14 g/mol
InChI Key: SEGYKVGTXNCOAK-UHFFFAOYSA-N
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Description

Oxiranecarbonitrile, 3-(1-methylethyl)- (CAS: 193202-19-6) is an epoxide derivative with a carbonitrile functional group and an isopropyl substituent at the 3-position of the oxirane ring . Its IUPAC name reflects its structure: an oxirane (epoxide) backbone, a nitrile group (-CN), and a branched alkyl group (1-methylethyl, or isopropyl).

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-propan-2-yloxirane-2-carbonitrile

InChI

InChI=1S/C6H9NO/c1-4(2)6-5(3-7)8-6/h4-6H,1-2H3

InChI Key

SEGYKVGTXNCOAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(O1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Oxiranecarbonitrile Family

The following table compares Oxiranecarbonitrile, 3-(1-methylethyl)- with other substituted oxiranecarbonitriles documented in authoritative databases and literature:

Compound Name CAS Number Substituents (Position) Molecular Formula Key Structural Differences
Oxiranecarbonitrile, 3-(1-methylethyl)- 193202-19-6 3-(1-methylethyl) C₆H₉NO Reference compound; isopropyl group at C3
Oxiranecarbonitrile, 2-(hydroxymethyl)-3-(1-methylethyl)- Not reported 2-(hydroxymethyl), 3-(1-methylethyl) C₇H₁₁NO₂ Hydroxymethyl group at C2 enhances polarity
Oxiranecarbonitrile, 2-chloro-3-methyl- Not reported 2-chloro, 3-methyl C₄H₄ClNO Chlorine substituent increases electrophilicity

Key Observations :

  • The hydroxymethyl derivative (C₇H₁₁NO₂) exhibits higher hydrophilicity compared to the reference compound due to the -OH group, which may influence solubility and reactivity in aqueous environments .
  • Chlorinated analogues (e.g., hypothetical 2-chloro-3-methyl variant) are more electrophilic, making them reactive in nucleophilic substitution reactions.

Broader Structural Analogues with Epoxide/Nitrile Motifs

Compounds sharing partial structural features (epoxide or nitrile groups) but differing in core architecture include:

Compound Name CAS Number Core Structure Biological Activity Reference
(S)-3-(1-methylethyl) 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate (W1807) Not reported Pyridine tricarboxylate Glycogen phosphorylase inhibitor (allosteric site)
4-[2,4-bis-(3-nitrobenzoylamino)phenoxy]phthalic acid (Novo4j) Not reported Phthalic acid derivative Enzyme inhibition (mechanism under study)

Key Observations :

  • Unlike these analogues, Oxiranecarbonitrile, 3-(1-methylethyl)- lacks aromatic or carboxylate moieties, which may limit its direct enzyme-binding efficacy but enhance stability in synthetic applications.

Research Findings and Implications

  • Safety and Handling : Epoxides are generally reactive and may require careful handling. Substituted oxiranecarbonitriles with polar groups (e.g., hydroxymethyl) could pose lower volatility risks compared to alkyl-substituted variants .

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